1-(Hexyloxy)-1-oxopropan-2-yl benzoate
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Overview
Description
1-(Hexyloxy)-1-oxopropan-2-yl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group attached to a hexyl ether and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexyloxy)-1-oxopropan-2-yl benzoate typically involves the esterification of benzoic acid with 1-(hexyloxy)-2-propanone. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(Hexyloxy)-1-oxopropan-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Substituted benzoates.
Scientific Research Applications
1-(Hexyloxy)-1-oxopropan-2-yl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 1-(Hexyloxy)-1-oxopropan-2-yl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which may exert biological effects through various pathways. Additionally, the hexyl ether moiety can interact with lipid membranes, potentially altering membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, commonly used as a fragrance and flavoring agent.
Ethyl benzoate: An ester of benzoic acid and ethanol, used in perfumery and as a solvent.
Butyl benzoate: An ester of benzoic acid and butanol, used in the formulation of plasticizers and as a solvent.
Uniqueness
1-(Hexyloxy)-1-oxopropan-2-yl benzoate is unique due to the presence of the hexyl ether and propanone moieties, which confer distinct chemical and physical properties. These structural features may enhance its solubility, stability, and potential biological activity compared to other benzoate esters.
Properties
CAS No. |
63971-48-2 |
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Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
(1-hexoxy-1-oxopropan-2-yl) benzoate |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-9-12-19-15(17)13(2)20-16(18)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 |
InChI Key |
QAAOOFHOIUDJSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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